7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid
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Overview
Description
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with an aldehyde or ketone, followed by cyclization and methoxylation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid undergoes various types of reactions, including:
Oxidation: This compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups .
Scientific Research Applications
7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: This compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid: Another heterocyclic compound with similar structural features.
Imidazo[1,2-a]pyridine derivatives: Various derivatives of imidazo[1,2-a]pyridine share similar properties and applications.
Uniqueness
7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific methoxy and carboxylic acid functional groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
7-methoxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-6-2-3-11-5-7(9(12)13)10-8(11)4-6/h5-6H,2-4H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPPJYYSYCBHNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN2C=C(N=C2C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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